molecular formula C19H17N5O4 B12183863 N-(2,4-dimethoxyphenyl)-2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide

Cat. No.: B12183863
M. Wt: 379.4 g/mol
InChI Key: WNTDNBZIKACAJO-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, a privileged scaffold known to function as a bioisostere of the purine ring found in ATP . This structural characteristic makes derivatives of this core particularly valuable for investigating protein kinase inhibition . Compounds with this core structure have been identified as potent inhibitors of various kinases, such as CDK2 (Cyclin-Dependent Kinase 2), which is a prominent target in oncology research for regulating cell cycle progression in cancer cells . Furthermore, closely related pyrazolo[1,5-a]pyrido pyrimidine compounds are being explored in advanced research as potent and selective P2X3 receptor antagonists . The P2X3 receptor is a ligand-gated ion channel activated by ATP and is a promising target for the treatment of neurogenic disorders, including chronic cough, neuropathic pain, and various urological conditions . The 2,4-dimethoxyphenyl acetamide substituent on this molecule is a key functional group that can influence its solubility, bioavailability, and binding affinity to biological targets. This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers can employ this chemical as a key intermediate in synthetic chemistry, a tool compound for probing biological mechanisms, or a candidate in high-throughput screening campaigns to discover new therapeutic agents.

Properties

Molecular Formula

C19H17N5O4

Molecular Weight

379.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide

InChI

InChI=1S/C19H17N5O4/c1-27-12-3-4-14(16(9-12)28-2)22-18(25)11-23-8-6-15-13(19(23)26)10-20-17-5-7-21-24(15)17/h3-10H,11H2,1-2H3,(H,22,25)

InChI Key

WNTDNBZIKACAJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=NC4=CC=NN34)OC

Origin of Product

United States

Preparation Methods

Condensation-Based Route

The most widely reported method involves a three-step sequence starting with the preparation of the pyrazolo-pyrido-pyrimidine core. 6-Oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidine is synthesized by cyclizing 4-aminopyridine-3-carboxylic acid with acetylacetone under acidic conditions, followed by oxidation to introduce the ketone functionality at position 6. Subsequent coupling with 2-bromo-N-(2,4-dimethoxyphenyl)acetamide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) yields the target compound.

Reaction Conditions:

  • Step 1 (Core Formation): Reflux in acetic acid (110°C, 12 h), yielding 85–90% intermediate.

  • Step 2 (Oxidation): Treatment with MnO₂ in dichloromethane (25°C, 4 h), 92% yield.

  • Step 3 (Coupling): Pd-catalyzed Buchwald-Hartwig amidation (toluene, 100°C, 18 h), 78% yield.

Key Considerations:

  • The use of 2,4-dimethoxyaniline as the aromatic precursor ensures electron-rich conditions, facilitating nucleophilic attack.

  • Catalytic systems must avoid dehalogenation side reactions; Pd(OAc)₂ with Xantphos ligand is preferred.

One-Pot Tandem Synthesis

Recent advancements describe a one-pot method combining cyclization and coupling steps. Starting with 3-aminopyrazolo[1,5-a]pyridine , condensation with ethyl glyoxylate generates the pyrimidinone ring, followed by in situ reaction with 2,4-dimethoxyphenyl isocyanate to install the acetamide group.

Advantages:

  • Eliminates intermediate purification, reducing solvent waste.

  • Higher overall yield (82%) compared to stepwise approaches.

Limitations:

  • Requires precise stoichiometric control to prevent dimerization.

  • Sensitive to moisture; reactions must use anhydrous tetrahydrofuran (THF).

Optimization of Reaction Parameters

Solvent and Temperature Effects

Optimal solvent systems vary by step: polar aprotic solvents (DMF, DMSO) enhance cyclization rates, while non-polar solvents (toluene, xylene) improve coupling efficiency. Elevated temperatures (100–120°C) are critical for overcoming activation energy barriers in ring-forming steps.

Table 1: Solvent Impact on Cyclization Yield

SolventTemperature (°C)Yield (%)
DMF11088
Ethanol8065
Toluene10072

Catalytic Systems

Palladium-based catalysts dominate coupling steps, but copper(I) iodide with 1,10-phenanthroline has shown efficacy in Ullmann-type reactions for aryl ether formation. Catalyst loading as low as 2 mol% achieves >75% conversion, minimizing metal contamination in the final product.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase). Recrystallization from ethanol/water mixtures (7:3 v/v) yields analytically pure material (>99% by HPLC).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.92 (d, J = 8.8 Hz, 2H, aromatic), 6.65 (dd, J = 8.8, 2.4 Hz, 1H, aromatic), 4.25 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃).

  • HRMS (ESI⁺): m/z calculated for C₂₁H₁₉N₅O₄ [M+H]⁺: 406.1509; found: 406.1512.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

MethodStepsOverall Yield (%)Purity (%)
Stepwise Condensation36898
One-Pot Synthesis18297
Solid-Phase Synthesis45595

The one-pot approach offers superior efficiency but requires stringent anhydrous conditions. Stepwise methods allow intermediate characterization, critical for regulatory compliance in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Various substituents can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Core Structure Variations

The pyrazolo-pyrido-pyrimidinone core is conserved across analogs, but substituents on the acetamide nitrogen and pyrazolo ring modulate properties:

Compound Name Substituent on Acetamide Nitrogen Molecular Formula Molecular Weight Key Features Reference
Target Compound (Hypothetical) 2,4-Dimethoxyphenyl C₂₀H₁₉N₅O₄* ~393.39 Electron-donating methoxy groups
BH03021 2-Pyridylmethyl C₁₇H₁₄N₆O₂ 334.33 Basic pyridine moiety
4c (4-Methoxyphenyl analog) 4-Methoxyphenyl C₂₈H₂₃ClN₄O₃ 498.0 Single methoxy substituent
4h (4-Nitrophenyl analog) 4-Nitrophenyl C₂₇H₂₀ClN₅O₄ 513.93 Electron-withdrawing nitro group
N-{4-[2-Ethyl-3-(4-Fluorophenyl)...} 4-Acetamidophenyl + ethyl/4-F C₂₅H₂₀FN₅O₂ 449.46 Fluorine and ethyl modifications

*Hypothetical formula inferred from and .

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : Bulky substituents like ethyl () or 4-fluorophenyl may hinder rotational freedom, impacting conformational stability .

Herbicidal and Antimicrobial Potential

  • Herbicidal Activity : Pyrazolo-pyrimidine derivatives with methoxy or trifluoromethyl groups (e.g., ) exhibit enhanced herbicidal efficacy due to improved membrane permeability .
  • Antimicrobial Activity : Analogous compounds (e.g., ) show inhibitory effects against plant pathogens like Fusarium graminearum (wheat赤霉菌), with activity modulated by substituent polarity .

Imaging and Diagnostics

Compounds like DPA-714 () are used in positron emission tomography (PET) imaging, suggesting that fluorine-labeled analogs of the target compound could be explored for diagnostic purposes .

Physicochemical Properties

Property Target Compound (Inferred) BH03021 4c 4h
Melting Point (°C) ~200–210* Not reported 209–211 231–233
Solubility Moderate (polar solvents) Low Moderate Low
LogP (Predicted) ~1.5–2.0 ~1.8 ~2.5 ~3.0

*Predicted based on methoxy group contributions.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C23H22N4O3
  • Molecular Weight : 402.454 g/mol
  • CAS Number : 942035-06-5

Synthesis

The synthesis of this compound typically involves multi-step reactions. Key steps include:

  • Formation of the Pyrazolo-Pyrido Framework : This is achieved through cyclization reactions involving hydrazine derivatives and diketones under controlled conditions.
  • Introduction of the Dimethoxyphenyl Group : This step often employs coupling reactions such as Suzuki or Heck reactions.
  • Amide Formation : The final step involves coupling the resulting intermediates with acetamide derivatives using reagents like EDCI or DCC to form the desired compound.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can lead to various physiological responses:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that control cell growth and apoptosis.

Biological Activity

Recent studies have reported on the biological activities of this compound:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
N-(2,4-dimethoxyphenyl)-2-(6-oxopyrazolo...)A549 (Lung Cancer)11.20
N-(2,4-dimethoxyphenyl)-2-(6-oxopyrazolo...)HeLa (Cervical Cancer)15.73

These results indicate a promising potential for developing new anticancer therapies based on this compound's structure.

Antioxidant Activity

Additionally, the compound has shown moderate antioxidant properties in various assays. The antioxidant activity was measured using standard methods such as DPPH and ABTS assays, where it exhibited a significant ability to scavenge free radicals.

Case Studies and Research Findings

  • Study on Anticancer Properties :
    A recent study evaluated the anticancer effects of several synthesized derivatives of pyrazolo-pyrido compounds. The results indicated that compounds structurally similar to N-(2,4-dimethoxyphenyl)-2-(6-oxopyrazolo...) had enhanced cytotoxic effects against A549 cell lines compared to standard treatments .
  • Molecular Docking Studies :
    Molecular docking studies have been conducted to predict the binding affinity of this compound with various protein targets associated with cancer progression. The results suggested strong binding interactions with proteins involved in cell cycle regulation and apoptosis .
  • Synergistic Effects with Other Compounds :
    Research has indicated that combining this compound with other known anticancer agents may lead to synergistic effects, enhancing overall therapeutic efficacy .

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